4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide
Description
4-(4-Methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 4-methoxyphenoxy group at the C4 position and a 1,3-thiazol-2-ylamine moiety at the terminal nitrogen (Figure 1). Its molecular formula is C₁₆H₁₇N₂O₃S (calculated based on structural analogs in ), with a molecular weight of approximately 305.4 g/mol.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-11-4-6-12(7-5-11)19-9-2-3-13(17)16-14-15-8-10-20-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMAAMUWBHUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenoxy group:
Formation of the butanamide backbone: The final step involves the coupling of the thiazole-methoxyphenoxy intermediate with a butanamide precursor under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxyphenoxy and thiazole groups can participate in substitution reactions with suitable reagents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy and thiazole groups are believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phenoxy group, thiazole ring, and amide chain, leading to differences in physicochemical properties and bioactivity. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogs
Key Structural and Functional Insights
Phenoxy Group Modifications Methoxy vs. Chloro/Me Groups: The target compound’s 4-methoxyphenoxy group offers moderate electron-donating effects, contrasting with the electron-withdrawing chloro group in ’s analog. Chloro-substituted derivatives exhibit higher logP values (~3.5–4.0), suggesting enhanced membrane permeability . Hydroxy-Methoxy Combinations: Compound 6a () demonstrates that hydroxyl and methoxy groups on the phenyl ring enhance COX inhibition, likely via hydrogen bonding with catalytic residues .
Benzothiazole Sulfanyl: Replacement of phenoxy with benzothiazole sulfanyl () introduces sulfur-mediated reactivity, which may influence redox activity or metal chelation .
Amide Chain Variations
- Acetamide vs. Butanamide : Shorter chains (e.g., acetamide in 6a) reduce flexibility but improve binding to flat enzyme active sites, as seen in COX inhibition .
- Triazole Hybrids : Complex hybrids like 9e () incorporate triazole and benzimidazole moieties, expanding hydrogen-bonding networks and enhancing target affinity in docking studies .
Physicochemical Properties
- Lipophilicity : The target compound’s predicted logP (~3.0, based on ) is lower than chloro- or methyl-substituted analogs, balancing solubility and membrane permeability .
- Hydrogen-Bonding Capacity: The thiazole NH and methoxy oxygen provide hydrogen-bond donors/acceptors, critical for target engagement in enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
